tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride
Overview
Description
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized as a protecting group for amines in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-amino-2-methylbutan-2-ol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
Scientific Research Applications
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride include:
- tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
- tert-Butyl 3-amino-1,1-dimethylpropylcarbamate hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amines makes it particularly valuable in organic synthesis and pharmaceutical development .
Biological Activity
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride is a compound belonging to the carbamate class, characterized by its unique structural features that include a tert-butyl group and an amino moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.
- Molecular Formula: C₁₀H₂₃ClN₂O₂
- Molecular Weight: Approximately 238.75 g/mol
- Structure: The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process ensures high purity and yield, making it suitable for further biological studies. The compound's reactivity as a nucleophile is primarily attributed to the amino group, allowing it to participate in various chemical reactions.
Research indicates that this compound exhibits potential biological activities through its interactions with various biological targets. Its binding affinity and mechanism of action can be crucial for understanding its therapeutic applications.
- Nucleophilic Activity: The amino group contributes to the compound's nucleophilic properties, which may facilitate interactions with electrophilic centers in biological molecules.
- Inhibition Studies: Interaction studies have shown that this compound can affect enzyme activity, potentially serving as an inhibitor for certain biological pathways.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
-
Enzyme Inhibition:
- In vitro assays have demonstrated that derivatives of carbamate compounds can inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative conditions like Alzheimer's disease .
- The compound's structural similarities to known inhibitors suggest it may exhibit comparable inhibitory potency.
- Cell Viability and Cytotoxicity:
- Neuroprotective Effects:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | IC50 (nM) | Cytotoxicity | Mechanism |
---|---|---|---|
Compound A | 480 | Low | GSK-3β Inhibitor |
Compound B | 360 | Minimal | Acetylcholinesterase Inhibitor |
tert-butyl (4-amino-2-methylbutan-2-yl)carbamate HCl | TBD | TBD | TBD |
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUUFBWGBPXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679635 | |
Record name | tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179359-61-5 | |
Record name | Carbamic acid, N-(3-amino-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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